molecular formula C13H16BNO4 B2581796 (1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid CAS No. 2102451-30-7

(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid

Cat. No.: B2581796
CAS No.: 2102451-30-7
M. Wt: 261.08
InChI Key: JFCFJRCULIWLNL-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid is an organoboron compound that features both an indole ring and a boronic acid functional group. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the nitrogen atom in the indole ring, making this compound particularly useful in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid typically involves the borylation of an indole derivative. One common method is the rhodium-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for more efficient production .

Chemical Reactions Analysis

Types of Reactions

(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.

    Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.

    Substitution Reactions: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: The major products are biaryl compounds.

    Oxidation: Boronic esters or alcohols.

    Reduction: Reduced boronic acids or alcohols.

Scientific Research Applications

(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The Boc group protects the indole nitrogen, allowing for selective reactions at other positions on the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid is unique due to the presence of both the Boc-protected indole ring and the boronic acid group. This combination allows for selective reactions and makes it a valuable intermediate in complex organic syntheses.

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-8-7-9-10(14(17)18)5-4-6-11(9)15/h4-8,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCFJRCULIWLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CN(C2=CC=C1)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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